1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-isobutylpiperidine-4-carboxamide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-methylpropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2S/c1-13(2)11-24-20(28)14-7-9-27(10-8-14)22-25-18-16(12-30-19(18)21(29)26-22)15-5-3-4-6-17(15)23/h3-6,12-14H,7-11H2,1-2H3,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDQECQSAPXLAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCN(CC1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-isobutylpiperidine-4-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H22FN5O2S |
| Molecular Weight | 463.53 g/mol |
| LogP | 1.7673 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 81.715 Ų |
Research indicates that this compound acts primarily as an inhibitor of the cell division cycle 7 (Cdc7) kinase. Cdc7 is crucial for the initiation of DNA replication, making it a significant target in cancer therapy. The inhibition of Cdc7 can lead to cell cycle arrest and apoptosis in cancer cells, providing a potential therapeutic avenue for treating various malignancies .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- Cell Viability Assays : In vitro assays demonstrated that the compound significantly reduces the viability of various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity against these cell types.
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by Annexin V staining. The mechanism appears to involve the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. Tumor size was measured over a period of four weeks, with significant differences observed in treated versus untreated groups (p < 0.05) .
Other Biological Activities
Beyond its anticancer effects, preliminary studies suggest that this compound may also exhibit:
- Antimicrobial Activity : Some derivatives have shown activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neuroinflammatory pathways .
Study 1: Efficacy Against Breast Cancer
A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound exhibited a 60% reduction in tumor volume compared to controls after four weeks of treatment. Histological examination revealed decreased mitotic figures in treated tumors, indicating effective inhibition of cell proliferation .
Study 2: Synergistic Effects with Chemotherapy
Another investigation assessed the compound's ability to enhance the effects of traditional chemotherapeutics such as doxorubicin. Combination therapy resulted in a synergistic reduction in tumor size and improved survival rates in animal models compared to monotherapy with either agent alone .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The primary application of this compound lies in its potential as an anticancer agent. Preliminary studies indicate that it acts as an inhibitor of polo-like kinase 1 (Plk1), an enzyme implicated in cancer cell proliferation and survival. Inhibition of Plk1 can lead to mitotic arrest in cancer cells, making this compound a promising candidate for further development as an anticancer drug .
Case Studies and Research Findings
Several studies have explored the efficacy and pharmacokinetics of this compound:
- In Vitro Studies : Initial in vitro assays demonstrated that the compound effectively inhibits Plk1 activity with IC50 values in the low micromolar range. This suggests significant potential for further optimization and development into a therapeutic agent.
- Pharmacokinetic Profiles : Research has indicated favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, which are critical for the development of effective oral therapies for cancer treatment .
- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have shown that modifications to the piperidine ring and fluorophenyl moiety can enhance potency and selectivity against Plk1 while minimizing off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
